1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H16FN3O2 and its molecular weight is 241.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition
Compounds similar to the requested chemical structure have been explored for their potential in treating cancer by inhibiting Aurora A kinases. Aurora kinases play crucial roles in cell division, and their inhibition could provide therapeutic strategies against cancer (ロバート ヘンリー,ジェームズ, 2006).
Radiotracer Development for PET Imaging
The feasibility of using nucleophilic substitution reactions for the synthesis of radiolabeled compounds, aiming at PET imaging of CB1 cannabinoid receptors, indicates the potential of structurally similar compounds in neuroscience research. Such studies are significant for understanding brain disorders and developing diagnostic tools (†. R. Katoch-Rouse, A. Horti, 2003).
Heterocyclic Amino Acids Synthesis
Research into synthesizing novel heterocyclic amino acids, including pyrazole derivatives, highlights the utility of these compounds as building blocks in medicinal chemistry. They serve as precursors for developing new therapeutic agents, demonstrating the compound's relevance in drug design and synthesis (Gita Matulevičiūtė et al., 2021).
Allosteric Modulation of Cannabinoid Receptors
Studies on the allosteric modulation of cannabinoid CB1 receptors using structurally related compounds suggest potential applications in developing drugs that can modulate receptor activity. Such modulators can provide new therapeutic strategies for treating diseases related to the endocannabinoid system (Martin R. Price et al., 2005).
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-piperidin-3-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h6,8,13H,1-5,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZORCNKDPDHBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN(C(=C2)C(=O)O)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.